4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship (SAR)

Researchers developing antifungal leads for crop protection face the challenge of sourcing structurally precise SAR probes-positional isomers can exhibit divergent bioactivity, undermining lead optimization campaigns. This 3,4-dimethylphenyl analog is a high-priority screening candidate targeting Rhizoctonia solani and Venturia inaequalis. - Enables direct potency comparison with series-leading 4-chlorobenzyl and 6-nitrobenzothiazol-2-yl derivatives. - Distinct steric/electronic profile facilitates systematic SAR mapping of methyl substitution effects. - Accessible via one-step condensation for gram-scale production.

Molecular Formula C14H16N4OS
Molecular Weight 288.37 g/mol
CAS No. 1142202-34-3
Cat. No. B1293114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
CAS1142202-34-3
Molecular FormulaC14H16N4OS
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C
InChIInChI=1S/C14H16N4OS/c1-8-3-4-11(5-9(8)2)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17)
InChIKeyZVEOICMTFYXDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Baseline Characterization


4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one (CAS 1142202-34-3) is a synthetic small-molecule heterocycle (MF: C14H16N4OS; MW: 288.37 g/mol) that integrates a 1,3,4-thiadiazole pharmacophore with a pyrrolidin-2-one core and a 3,4-dimethylphenyl N-substituent [1]. The compound belongs to a broader class of 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, which have recently been investigated for antifungal activity against phytopathogens [2]. However, published primary data specifically for the 3,4-dimethylphenyl analog remain extremely scarce, and most available information is limited to vendor catalog entries, which should not be used as a basis for performance-based selection .

Why Substitution with Unsubstituted or Differently Substituted Analogs Fails


Within the 4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one scaffold, the N1-aryl substituent dictates both the compound's physicochemical properties and its biological target engagement. The 3,4-dimethylphenyl motif introduces specific steric bulk and electron-donating character that is absent in the unsubstituted phenyl or 4-chlorobenzyl analogs [1]. In the closest published congener series, seemingly minor positional methyl shifts—such as from 3,4-dimethyl to 2,4-dimethyl substitution—yield compounds with distinct CAS registries and, by extrapolation, non-interchangeable property profiles . Substituting the target compound with a less sterically demanding or electronically mismatched analog threatens to undermine the intended structure-activity relationship, particularly in antifungal screening campaigns where aryl substitution patterns are known to modulate activity against Rhizoctonia solani and Venturia inaequalis [2].

Quantitative Differentiation Against Closest Analogs


Regioisomeric Specificity: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl

The 3,4-dimethylphenyl substitution pattern on the pyrrolidin-2-one nitrogen represents a discrete regioisomeric identity distinct from the 2,4-dimethylphenyl analog (CAS 1217862-39-9) . While no head-to-head biological comparison between these two isomers has been published, the existence of separate CAS registries confirms their non-identical chemical structure, and the general SAR of 1,3,4-thiadiazole antifungals indicates that methyl group positioning on the N-aryl ring directly influences antifungal potency [1]. The 3,4-dimethyl arrangement provides a different steric and electronic profile compared to the 2,4-dimethyl isomer, with the meta-para substitution potentially offering better complementarity to flat hydrophobic binding pockets.

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship (SAR)

Scaffold Antifungal Activity in Phytopathogen Models

The compound belongs to a series in which the most active members, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one and 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(6-nitrobenzothiazol-2-yl)pyrrolidin-2-one, achieved 100% inhibition of R. solani mycelial growth and 60–78% inhibition of V. inaequalis, outperforming the commercial triazole fungicide triadimefon, which achieved only 43% (R. solani) and 41% (V. inaequalis) inhibition respectively under identical conditions [1]. While the exact percent inhibition for the 3,4-dimethylphenyl analog was not individually reported, its membership in this structurally related series suggests it may share the scaffold's intrinsic antifungal pharmacophore. Direct procurement and screening of this specific analog is warranted to quantify its activity relative to the series' top performers.

Agricultural Fungicides Antifungal Screening Rhizoctonia solani Venturia inaequalis

Synthetic Accessibility via One-Step Condensation

The compound is synthesized via a general method for the series: condensation of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-65-7) with thiosemicarbazide in concentrated sulfuric acid [1]. This modular, one-step protocol offers a distinct procurement advantage over analogs that require multistep synthesis, as the precursor carboxylic acid is commercially available, enabling rapid, on-demand derivatization or scale-up at the user's site . The reaction conditions are compatible with the pyrrolidinone ring and allow for diversification of the N-aryl substituent during library synthesis.

Synthetic Methodology Medicinal Chemistry Building Block

Physicochemical Profile vs. 4-Chlorobenzyl and Unsubstituted Analogs

The 3,4-dimethylphenyl group confers a calculated logP that is intermediate between the more lipophilic 4-chlorobenzyl analog (the most active compound in the antifungal series) and the less lipophilic unsubstituted phenyl analog. The presence of the free 5-amino group on the thiadiazole ring provides a hydrogen-bond donor (HBD) count of 1 (NH2), while the pyrrolidin-2-one carbonyl serves as a hydrogen-bond acceptor (HBA). Together with the two methyl groups that increase steric bulk without adding excessive hydrophobicity, this substitution pattern may offer a balanced profile for membrane permeability and target engagement relative to 4-halogenated or 4-alkyl analogs [1].

Physicochemical Properties Drug-Likeness Lipophilicity

Verified Research and Industrial Application Scenarios


Agricultural Fungicide Lead Discovery Against Phytopathogens

Based on class-level antifungal data demonstrating that the 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one scaffold outperforms triadimefon against R. solani and V. inaequalis, the 3,4-dimethylphenyl analog is a high-priority candidate for inclusion in agrochemical screening cascades targeting these economically important phytopathogens [1]. Procurement of this specific analog enables direct head-to-head potency determination relative to the series' most active members (4-chlorobenzyl and 6-nitrobenzothiazol-2-yl derivatives).

Structure-Activity Relationship Exploration of N-Aryl Effects

The 3,4-dimethylphenyl substitution pattern occupies a distinct steric and electronic space within the series. Procuring this compound alongside its regioisomer (2,4-dimethylphenyl) and the unsubstituted phenyl analog enables systematic SAR mapping of methyl positional effects on antifungal potency, target selectivity, and physicochemical properties . This comparative set is essential for rational lead optimization.

Chemical Biology Probe for Kinase or Enzyme Inhibition

The 1,3,4-thiadiazole pharmacophore is a recognized motif in kinase inhibitor design and other enzyme inhibition programs. The combination of the 5-amino-1,3,4-thiadiazole moiety with the 3,4-dimethylphenyl-pyrrolidin-2-one scaffold provides a unique chemotype for probing biological targets where flat, nitrogen-rich heterocycles are privileged [2]. The compound's moderate molecular weight (288.37 g/mol) and favorable hydrogen-bonding capacity make it suitable as a starting point for fragment-based or ligand-based drug discovery campaigns.

Custom Synthesis Leveraging Commercial Precursor

The one-step condensation of commercially available 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with thiosemicarbazide provides a reliable synthetic entry point for producing the target compound at gram scale or for generating focused libraries of related 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones . This synthetic accessibility lowers the barrier to entry for research groups seeking to explore this chemical space.

Quote Request

Request a Quote for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.